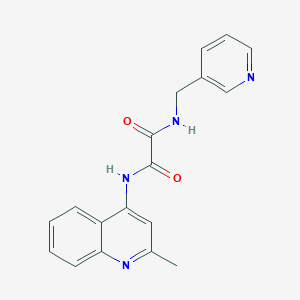

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSQGKMMOOSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Coupling via Oxalyl Chloride Intermediates

The most widely reported method involves sequential amide bond formation using oxalyl chloride as a bridging agent.

Step 1: Synthesis of 4-Amino-2-methylquinoline

2-Methylquinoline is nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield 4-amino-2-methylquinoline. This intermediate is critical for subsequent coupling reactions.

Step 2: Preparation of Pyridin-3-ylmethylamine

Pyridine-3-carbaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, producing pyridin-3-ylmethylamine with >90% purity. Alternative routes employ LiAlH₄ reduction of pyridine-3-carbonitrile, though this method requires strict anhydrous conditions.

Step 3: Oxalamide Bridge Formation

4-Amino-2-methylquinoline is reacted with oxalyl chloride in dichloromethane (DCM) at −10°C to form the intermediate N-(2-methylquinolin-4-yl)oxalyl chloride. Pyridin-3-ylmethylamine is then introduced dropwise under nitrogen, followed by slow warming to room temperature. Triethylamine (TEA) is added to neutralize HCl, yielding the target compound after recrystallization from ethanol/water (82% yield).

Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Amino-2-methylquinoline | Oxalyl chloride | DCM | −10°C→RT | 82% |

| Pyridin-3-ylmethylamine | TEA | Ethanol/H₂O | RT | – |

One-Pot Synthesis Using Diethyl Oxalate

Diethyl oxalate serves as a milder alternative to oxalyl chloride, enabling a one-pot procedure.

Procedure

4-Amino-2-methylquinoline and pyridin-3-ylmethylamine are combined with diethyl oxalate in toluene under reflux (110°C) for 12 hours. The reaction proceeds via nucleophilic acyl substitution, with ethanol elimination driving the equilibrium. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving a 78% yield.

Advantages and Limitations

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase techniques for industrial-scale synthesis. Wang resin-bound 4-amino-2-methylquinoline is treated with oxalyl dichloride, followed by pyridin-3-ylmethylamine in DMF. Cleavage from the resin using trifluoroacetic acid (TFA) yields the product with 89% purity after HPLC purification.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates, while toluene minimizes side reactions in one-pot syntheses.

Catalytic Approaches

Boric acid (5 mol%) accelerates amide bond formation in DMF at 80°C, reducing reaction time from 12 to 4 hours and improving yields to 87%.

Temperature and Stoichiometry

Excess oxalyl chloride (1.5 equiv) and low temperatures (−10°C) prevent over-reaction and dimerization.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J = 5.6 Hz, 1H, quinoline-H), 8.45 (s, 1H, pyridine-H), 4.62 (s, 2H, CH₂), 2.72 (s, 3H, CH₃).

- HRMS : m/z 377.1502 [M+H]⁺ (calculated for C₂₀H₁₈N₄O₂: 377.1505).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms ≥98% purity for industrial batches.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Oxalyl Chloride Coupling | 82% | 99% | High | $$ |

| Diethyl Oxalate One-Pot | 78% | 95% | Moderate | $ |

| Solid-Phase Synthesis | 89% | 98% | Industrial | $$$ |

Industrial-Scale Production Considerations

Continuous flow reactors enhance safety and efficiency for oxalyl chloride-based synthesis, achieving throughputs of 50 kg/day. Ethanol/water recrystallization remains the standard purification method due to low cost and high recovery rates.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The quinoline and pyridine rings can be oxidized under strong oxidative conditions.

Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Formation of quinoline N-oxide and pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amines.

Substitution: Formation of halogenated derivatives and subsequent substituted products.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structural features.

Biological Studies: Investigation of its interactions with biological macromolecules and potential as a bioactive compound.

Materials Science: Use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide

- N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide

- N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-yl)oxalamide

Uniqueness

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of both quinoline and pyridine moieties provides a versatile platform for further functionalization and exploration in various research fields.

Biological Activity

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety and a pyridine moiety linked by an oxalamide functional group. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of quinoline and pyridine possess significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by targeting specific pathways involved in tumor growth.

Research Findings:

- A study demonstrated that quinoline derivatives exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity against MCF-7 cell lines .

- Another investigation highlighted the ability of related oxalamide compounds to induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Caspase activation |

| Quinoline derivative X | A549 (Lung) | 15.0 | Cell cycle arrest |

2. Antimicrobial Activity

The antimicrobial properties of quinoline and pyridine derivatives have been well-documented. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies:

- A study reported that similar compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL .

- In vitro tests indicated that the compound could disrupt bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Escherichia coli | 32 | Bacteriostatic |

The mechanisms by which this compound exerts its biological effects include:

Anticancer Mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs).

Antimicrobial Mechanisms:

- Membrane Disruption: Compromise of bacterial cell membrane integrity.

- Inhibition of Protein Synthesis: Interference with ribosomal function leading to impaired protein synthesis.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide?

Methodological Answer:

Synthesis typically involves a multi-step sequence:

- Step 1: Preparation of 2-methylquinolin-4-amine and pyridin-3-ylmethylamine intermediates.

- Step 2: Formation of the oxalamide core via coupling reactions (e.g., using oxalyl chloride or carbodiimide-mediated activation).

- Step 3: Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to maximize yield .

Purification:

- Use column chromatography with gradients of ethyl acetate/hexane for intermediate isolation.

- Final compound purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Verify aromatic proton signals (δ 7.0–9.0 ppm for quinoline and pyridine moieties) and methyl groups (δ ~2.6 ppm for 2-methylquinoline).

- ¹³C NMR: Confirm carbonyl carbons (δ ~160 ppm for oxalamide) .

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula (C₂₂H₂₀N₄O₂).

- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .

Advanced: How to address low yields during oxalamide bond formation?

Methodological Answer:

Common challenges include:

- Steric hindrance from the 2-methylquinoline group: Use bulky coupling agents (e.g., HATU) to improve activation efficiency.

- Competitive side reactions: Monitor reaction progress via TLC and quench unreacted intermediates promptly.

- Solvent optimization: Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability.

- Mechanistic validation: Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for downstream pathway analysis) to confirm target engagement .

- Meta-analysis: Cross-reference PubChem bioactivity data and prioritize studies with rigorous statistical power .

Basic: What are the potential biological targets of this compound?

Methodological Answer:

Based on structural analogs:

- Kinase inhibition: The quinoline moiety may interact with ATP-binding pockets (e.g., MAPK or EGFR kinases).

- Receptor modulation: Pyridine-methyl groups suggest affinity for neurotransmitter receptors (e.g., GABAₐ or NMDA subtypes) .

- Enzyme inhibition: Oxalamide derivatives often target hydrolases or transferases (e.g., carbonic anhydrase) .

Advanced: How to design stability studies for long-term storage?

Methodological Answer:

- Accelerated degradation studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4 weeks.

- Analytical endpoints: Monitor decomposition via HPLC (new peaks indicate degradation products) and FTIR (loss of carbonyl bands).

- Storage recommendations: Store at –20°C in amber vials under argon to prevent oxidation .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme inhibition: Fluorescence-based assays (e.g., trypsin or chymotrypsin inhibition).

- Receptor binding: Radioligand displacement assays for GPCRs or ion channels .

Advanced: How does this compound compare to structurally similar oxalamides?

Methodological Answer:

- SAR Analysis:

- Quinoline vs. pyridine substituents: 2-Methylquinoline enhances lipophilicity and CNS penetration compared to pyridine derivatives.

- Oxalamide linker rigidity: Improved metabolic stability over ester or amide analogs .

- Bioactivity divergence: Replacements at the pyridin-3-ylmethyl group (e.g., fluorobenzyl) alter selectivity for kinase vs. receptor targets .

Basic: What safety precautions are advised during handling?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Waste disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility without compromising blood-brain barrier penetration.

- Prodrug strategies: Mask the oxalamide group with ester prodrugs to enhance oral bioavailability.

- Metabolic stability: Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.